3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1016873-24-7
VCID: VC8036809
InChI: InChI=1S/C14H18N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3
SMILES: CC1CCN(CC1)CC2=CC(=CC=C2)C#N
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

CAS No.: 1016873-24-7

Cat. No.: VC8036809

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile - 1016873-24-7

Specification

CAS No. 1016873-24-7
Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name 3-[(4-methylpiperidin-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C14H18N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3
Standard InChI Key INKXBWHRCMUFKJ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=CC(=CC=C2)C#N
Canonical SMILES CC1CCN(CC1)CC2=CC(=CC=C2)C#N

Introduction

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is an organic compound characterized by a benzonitrile group attached to a methyl-substituted piperidine moiety via a methylene bridge. This compound belongs to the class of piperidine derivatives, which are widely studied for their biological and pharmacological activities. Piperidine-based compounds have applications in medicinal chemistry, particularly in drug development for neurological and cardiovascular disorders.

Structural Features

The compound consists of:

  • A benzonitrile group: A benzene ring with a cyano (-CN) group attached.

  • A methylpiperidine moiety: A six-membered piperidine ring substituted with a methyl group at the fourth position.

  • A methylene bridge (-CH2-), linking the benzonitrile and piperidine groups.

The piperidine ring adopts a chair conformation, which is typical for six-membered rings, ensuring structural stability and influencing its interaction with biological targets.

Synthesis Pathways

The synthesis of 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile typically involves:

  • Nucleophilic substitution reactions: Starting with benzonitrile derivatives, the piperidine moiety is introduced using alkylation reactions.

  • Catalytic methods: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are often employed for high-yield synthesis.

  • Reagent selection: Common reagents include 4-methylpiperidine, alkyl halides, and appropriate solvents like tetrahydrofuran (THF).

Applications and Biological Relevance

Piperidine derivatives like this compound are extensively investigated for their pharmacological properties:

  • Neurological Disorders: Compounds with similar structures have shown promise as modulators of neurotransmitter systems (e.g., dopamine or serotonin).

  • Antimicrobial Activity: The benzonitrile group contributes to antibacterial and antifungal properties.

  • Drug Design: The compound serves as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.

Analytical Data

To confirm the identity and purity of the compound, various analytical techniques are utilized:

TechniqueObservation/Result
NMR SpectroscopyDistinct peaks for aromatic protons, methylene bridge, and methyl group on piperidine
Mass SpectrometryMolecular ion peak at m/z = 202 (corresponding to C13H18N2)
Infrared (IR)Characteristic nitrile stretch (~2200 cm⁻¹)

Research Findings

Studies on related compounds suggest:

  • Improved binding affinity to monoamine transporters, enhancing their potential as antidepressants or antipsychotics .

  • Structural modifications can enhance solubility and bioavailability, critical for pharmaceutical applications .

Limitations and Challenges

While promising, challenges include:

  • Limited water solubility of nitrile-containing compounds.

  • Potential toxicity of nitrile groups under metabolic conditions.

  • Complex synthesis routes requiring optimization for scalability.

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